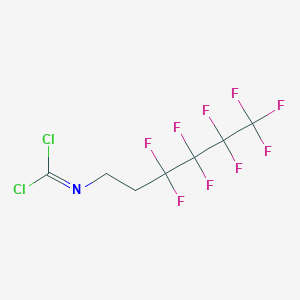
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl is a fluorinated organic compound characterized by the presence of multiple fluorine atoms. This compound is of interest due to its unique chemical properties, which are influenced by the high electronegativity of fluorine atoms. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl typically involves the introduction of fluorine atoms into an organic framework. One common method is the reaction of a hexylamine derivative with a fluorinating agent under controlled conditions. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process must ensure the safety and containment of fluorine gas, which is highly toxic and corrosive.
Chemical Reactions Analysis
Types of Reactions
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine atoms, which can influence enzyme interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl involves its interaction with molecular targets through the influence of fluorine atoms. Fluorine’s high electronegativity can affect the compound’s binding affinity to enzymes and receptors, altering biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)amine
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)alcohol
- (3,3,4,4,5,5,6,6,6-Nonafluorohexyl)ketone
Uniqueness
(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)carbonimidoyl is unique due to the presence of the carbonimidoyl group, which can impart distinct reactivity and properties compared to other similar fluorinated compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
CAS No. |
142030-27-1 |
|---|---|
Molecular Formula |
C7H4Cl2F9N |
Molecular Weight |
344.00 g/mol |
IUPAC Name |
1,1-dichloro-N-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)methanimine |
InChI |
InChI=1S/C7H4Cl2F9N/c8-3(9)19-2-1-4(10,11)5(12,13)6(14,15)7(16,17)18/h1-2H2 |
InChI Key |
KHEZQPBUHOLTCH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















